molecular formula C19H17F2N3O B4046073 1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-(2-pyridinylmethyl)methanamine

1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-(2-pyridinylmethyl)methanamine

Cat. No.: B4046073
M. Wt: 341.4 g/mol
InChI Key: OQRWBMABOPUAGR-UHFFFAOYSA-N
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Description

1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-(2-pyridinylmethyl)methanamine is a useful research compound. Its molecular formula is C19H17F2N3O and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.13396850 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications in Organic Synthesis

The derivatives of 1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-(2-pyridinylmethyl)methanamine have been utilized in catalytic applications. For instance, in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, these derivatives underwent C–H bond activation. These palladacycles have been characterized and demonstrated good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).

Photocytotoxicity in Cancer Treatment

Iron(III) complexes of pyridoxal (vitamin B6, VB6) or salicylaldehyde Schiff bases, modified with derivatives similar to this compound, have shown enhanced cellular uptake with selectivity and remarkable photocytotoxicity in various cancer cells. These complexes exhibit significant uptake in the endoplasmic reticulum of cancer cells and show potential as treatments due to their ability to generate reactive oxygen species upon light exposure (Basu et al., 2015).

Anti-corrosive Properties

Derivatives of this compound have been studied for their anti-corrosive characteristics. For example, Schiff base derivatives synthesized from vanillin and this compound showed remarkable adsorption characteristics and corrosion inhibition behavior for mild steel in acidic environments. These inhibitors act as effective mixed-type inhibitors and exhibit Langmuir-type adsorption behavior (Satpati et al., 2020).

Synthesis of High-Performance Polymers

This compound and its derivatives have been used in the synthesis of high-performance polymers. For instance, polyimides containing pyridine and biphenyl units were synthesized using derivatives of this compound. These polyimides were characterized by their thermal, mechanical, crystal, and optical properties, demonstrating significant potential for industrial applications due to their excellent solubility and thermal stability (Guan et al., 2015).

Properties

IUPAC Name

1-[2-(2,3-difluoro-4-methylphenoxy)pyridin-3-yl]-N-(pyridin-2-ylmethyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O/c1-13-7-8-16(18(21)17(13)20)25-19-14(5-4-10-24-19)11-22-12-15-6-2-3-9-23-15/h2-10,22H,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRWBMABOPUAGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)OC2=C(C=CC=N2)CNCC3=CC=CC=N3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-(2-pyridinylmethyl)methanamine
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1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-(2-pyridinylmethyl)methanamine
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1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-(2-pyridinylmethyl)methanamine
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1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-(2-pyridinylmethyl)methanamine
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1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-(2-pyridinylmethyl)methanamine
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1-[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]-N-(2-pyridinylmethyl)methanamine

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